Wild-Type EGFR vs. T790M Mutant Inhibitory Selectivity: Balanced Profile Contrasts with Osimertinib and Erlotinib
Egfr-IN-109 displays a balanced inhibitory profile against wild-type and T790M mutant EGFR, with IC₅₀ values of 25.8 nM and 182.3 nM, respectively (WT/mutant ratio = 0.14) [1]. In contrast, osimertinib exhibits a mutant-preferring profile with WT IC₅₀ = 493.8 nM and L858R/T790M IC₅₀ = 11.44 nM (WT/mutant ratio = 43.2) . Erlotinib shows a wild-type-preferring profile with WT IC₅₀ = 6 nM and T790M IC₅₀ = 563 nM (WT/mutant ratio = 0.01) [2]. Gefitinib demonstrates WT IC₅₀ values ranging from 26 to 57 nM but exhibits significantly reduced potency against T790M mutant cells .
| Evidence Dimension | EGFR WT vs. T790M mutant inhibitory potency and selectivity ratio |
|---|---|
| Target Compound Data | EGFRᴺᵀ IC₅₀ = 25.8 nM; EGFRᵀ⁷⁹⁰ᴹ IC₅₀ = 182.3 nM; WT/mutant ratio = 0.14 |
| Comparator Or Baseline | Osimertinib: EGFRᴺᵀ IC₅₀ = 493.8 nM, L858R/T790M IC₅₀ = 11.44 nM, ratio = 43.2 ; Erlotinib: EGFRᴺᵀ IC₅₀ = 6 nM, EGFRᵀ⁷⁹⁰ᴹ IC₅₀ = 563 nM, ratio = 0.01 [2]; Gefitinib: EGFRᴺᵀ IC₅₀ = 26-57 nM |
| Quantified Difference | WT/mutant selectivity ratio: Egfr-IN-109 (0.14) vs. Osimertinib (43.2, ~309× different directionality); vs. Erlotinib (0.01, ~14× lower WT preference) |
| Conditions | Recombinant enzyme inhibition assays; data compiled from independent published studies |
Why This Matters
This balanced WT/mutant activity profile provides a unique pharmacological tool distinct from mutant-selective (osimertinib) or WT-preferring (erlotinib) inhibitors, enabling experimental designs that require concurrent inhibition of both wild-type and T790M mutant EGFR without extreme bias toward either target.
- [1] Sobh EA, et al. J Biomol Struct Dyn. 2024 Mar;42(5):2369-2391. View Source
- [2] PMC9466626 Table 2. Erlotinib IC50 values. View Source
